molecular formula C5H7N5O B14600994 N'-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide CAS No. 61139-96-6

N'-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide

Cat. No.: B14600994
CAS No.: 61139-96-6
M. Wt: 153.14 g/mol
InChI Key: OCPXMLPYWROFJN-UHFFFAOYSA-N
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Description

N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxomethanimidamide group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Starting with hydrazine derivatives and reacting them with suitable aldehydes or ketones.

    Use of catalysts: Employing catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: Utilizing batch reactors for controlled synthesis.

    Continuous flow reactors: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the triazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxide derivatives.

    Reduction: Can produce amine derivatives.

    Substitution: Results in substituted triazine compounds.

Scientific Research Applications

N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Affecting genetic expression and replication.

    Modulating signaling pathways: Influencing cellular signaling and communication.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine: A basic triazine compound without additional functional groups.

    2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.

    N-(4-methyl-1,2,4-triazol-3-yl)-N’-oxomethanimidamide: A similar compound with a different triazole ring.

Uniqueness

N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

61139-96-6

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

N-hydroxy-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide

InChI

InChI=1S/C5H7N5O/c1-4-2-6-5(10-9-4)7-3-8-11/h2-3,11H,1H3,(H,6,7,8,10)

InChI Key

OCPXMLPYWROFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=N1)N=CNO

Origin of Product

United States

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